molecular formula C17H19BrN2OS B2723713 2-(4-Bromophenyl)-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinazoline-4-thione CAS No. 630065-70-2

2-(4-Bromophenyl)-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinazoline-4-thione

Cat. No. B2723713
CAS RN: 630065-70-2
M. Wt: 379.32
InChI Key: CRLJLEJPSCEAQU-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromophenyl)-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinazoline-4-thione” is a complex organic molecule. It contains a quinazoline ring, which is a type of heterocyclic compound. This ring is substituted with various functional groups, including a bromophenyl group, a methoxyethyl group, and a thione group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline ring, along with the various substituents. The bromophenyl group would likely contribute significant steric bulk, while the methoxyethyl group could provide some flexibility to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom in the bromophenyl group could potentially be displaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Research has explored the synthesis of various derivatives with potential antimicrobial and anti-inflammatory properties. For instance, derivatives of the core structure have been synthesized and evaluated for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Some compounds have shown potent antibacterial activity, and others have demonstrated significant anti-inflammatory activity against carrageenan-induced paw edema in rats (Al-Abdullah et al., 2014).

Corrosion Inhibition

Another study focused on the synthesis and characterization of derivatives for their potential in corrosion inhibition. These compounds have shown superior inhibition efficiency against the corrosion of mild steel in corrosive environments. Adsorption data from these studies fit well to the Langmuir isotherm model, indicating a strong and efficient adsorption process of these compounds on metal surfaces, which could make them valuable in protecting metals against corrosion (Al-amiery et al., 2020).

Synthesis and Characterization of Derivatives

Further research has been conducted on the synthesis, characterization, and potential applications of derivatives. This includes the development of novel synthetic routes and methodologies, as well as the exploration of their properties for various applications. For example, studies have introduced improvements in synthetic routes to increase yield and purity, which is crucial for the quick supply of these compounds to medicinal and other research labs (Nishimura & Saitoh, 2016).

Potential Neuroleptic Activity

Some derivatives have been synthesized and evaluated for potential neuroleptic (antipsychotic) activity based on their dopamine antagonist properties in vitro. However, in vivo evaluation did not substantiate their usefulness as antipsychotic agents when compared with standard neuroleptic drugs (Ellefson et al., 1980).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

properties

IUPAC Name

2-(4-bromophenyl)-1-(2-methoxyethyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2OS/c1-21-11-10-20-15-5-3-2-4-14(15)17(22)19-16(20)12-6-8-13(18)9-7-12/h6-9H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLJLEJPSCEAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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